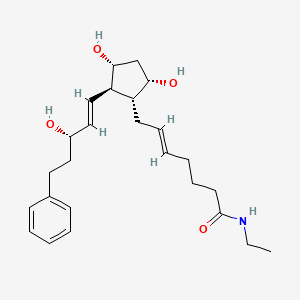

(5E)-Bimatoprost

Übersicht

Beschreibung

(5E)-Bimatoprost is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a phenylpent-1-enyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-Bimatoprost typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the phenylpent-1-enyl moiety. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-Bimatoprost can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenylpent-1-enyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ophthalmic Applications

A. Treatment of Glaucoma and Ocular Hypertension

(5E)-Bimatoprost is primarily indicated for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It is particularly useful for patients who are intolerant to or inadequately responsive to other treatments.

- Mechanism of Action : Bimatoprost increases the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.

Clinical Efficacy Data

A study evaluated the efficacy of this compound in patients with primary open-angle glaucoma. The results demonstrated a significant reduction in intraocular pressure:

| Treatment Phase | Mean Intraocular Pressure (mmHg) | Statistical Significance |

|---|---|---|

| Baseline | 24.7 ± 0.9 | - |

| After Latanoprost | 24.1 ± 0.9 | P = 0.0001 |

| After Bimatoprost | 18.1 ± 1.7 | P < 0.0001 |

Thirteen out of fifteen patients showed a decrease of ≥20% in intraocular pressure with this compound treatment, highlighting its effectiveness compared to other medications .

B. Triple Fixed-Combination Therapy

Recent studies have explored the use of this compound in combination therapies for enhanced efficacy:

- A triple fixed-combination formulation containing this compound, brimonidine, and timolol has shown superior intraocular pressure reduction compared to dual therapies, providing a beneficial alternative for patients whose conditions are not sufficiently controlled with existing treatments .

Cosmetic Applications

A. Eyelash Hypotrichosis

This compound is also widely used in cosmetic formulations to treat eyelash hypotrichosis, leading to longer, thicker eyelashes.

- Mechanism of Action : The compound promotes hair growth by prolonging the anagen phase of hair follicles.

Clinical Findings

A pharmacological study demonstrated that topical application of this compound significantly increased eyelash length and thickness:

| Parameter | Baseline Measurement | Post-Treatment Measurement |

|---|---|---|

| Eyelash Length (mm) | 7.0 ± 1.2 | 10.5 ± 1.4 |

| Eyelash Thickness (mm) | 0.10 ± 0.02 | 0.15 ± 0.03 |

The study confirmed that the application of this compound led to a statistically significant increase in both parameters, making it a popular choice in cosmetic applications .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Conjunctival hyperemia, eye irritation, and changes in eyelash pigmentation.

- Serious Concerns : Potential fetal damage has been noted in animal studies, warranting caution during pregnancy .

Case Study: Efficacy in Non-Responders

In a clinical trial involving patients who were non-responders to latanoprost treatment, switching to this compound resulted in significant improvements:

Wirkmechanismus

The mechanism of action of (5E)-Bimatoprost involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

- (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propylhept-5-enamide

Uniqueness

The uniqueness of (5E)-Bimatoprost lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Biologische Aktivität

(5E)-Bimatoprost is a synthetic prostamide analog that has garnered attention for its unique biological activities, particularly in ophthalmology. It is primarily used to reduce intraocular pressure (IOP) in patients with glaucoma and to promote eyelash growth. This article delves into the compound's biological activity, mechanisms of action, efficacy, and safety through a review of recent studies and clinical trials.

Bimatoprost functions by interacting with prostamide receptors in the trabecular meshwork and uveoscleral pathways, leading to increased aqueous humor outflow. Unlike traditional prostaglandin analogs, bimatoprost exhibits distinct pharmacological properties:

- Prostamide Receptor Interaction : Bimatoprost selectively activates prostamide receptors, which are involved in modulating IOP. Studies have shown that bimatoprost increases outflow facility by approximately 40% within 48 hours of treatment .

- Hydraulic Conductivity : In vitro studies indicate that bimatoprost enhances the hydraulic conductivity of trabecular meshwork cell monolayers by about 78% . This effect is significantly inhibited when treated with AGN 211334, a selective antagonist for prostamide receptors.

Glaucoma Treatment

Bimatoprost has been extensively studied for its efficacy in lowering IOP in patients with primary open-angle glaucoma. The following table summarizes key findings from clinical trials:

In a study involving patients with primary open-angle glaucoma, bimatoprost demonstrated a significant reduction in IOP, with an average decrease from 24.7 mmHg to 18.1 mmHg after treatment .

Hypotrichosis Treatment

Bimatoprost is also effective in treating hypotrichosis (insufficient eyelash growth). A long-term study showed:

- Responder Rates : In patients with idiopathic hypotrichosis, the responder rate was 40.2% for bimatoprost compared to 6.8% for the vehicle control at month four .

- Sustained Efficacy : The treatment effects were maintained or enhanced over a year, indicating a prolonged biological activity.

Safety Profile

Bimatoprost has been assessed for safety across various studies:

- Adverse Events : Common side effects include ocular hyperemia and increased pigmentation of the iris and eyelids; however, serious adverse events are rare .

- Tolerability : A study comparing preservative-free formulations found no significant differences in tolerability between different concentrations of bimatoprost .

Case Studies and Research Findings

- Case Study on Ocular Tolerability : A study evaluated the ocular surface index and tear break-up time after administration of preservative-free bimatoprost. Results indicated improved ocular comfort and reduced irritation compared to formulations containing preservatives .

- Longitudinal Study on Efficacy : In a longitudinal study assessing the efficacy of bimatoprost solutions over 12 months, it was found that lower concentrations (0.01%) reduced ocular discomfort while maintaining efficacy compared to higher concentrations (0.03%)—suggesting potential benefits in patient compliance .

Eigenschaften

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ABRBVVEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-95-2 | |

| Record name | (E)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for bimatoprost's ocular hypotensive effects?

A1: Bimatoprost primarily acts by increasing aqueous humor outflow through the uveoscleral pathway. While its exact mechanism is not fully elucidated, research suggests it interacts with prostamide receptors in the trabecular meshwork to facilitate this process. [] Additionally, bimatoprost can be hydrolyzed by ocular tissues into its free acid, 17-phenyl-trinor prostaglandin F2α, which is a potent agonist of prostaglandin FP receptors. [, , , ] Therefore, bimatoprost may exert its effects both directly as a prostamide agonist and indirectly as a prodrug for an FP receptor agonist.

Q2: What is the molecular formula and weight of bimatoprost?

A2: While the provided excerpts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical resources. It's important to consult reputable sources for such details.

Q3: Is there information on the stability of bimatoprost in ophthalmic formulations?

A3: While not extensively detailed in the provided excerpts, one study indicates the development of a newer 0.01% bimatoprost ophthalmic formulation designed to improve drug delivery efficiency compared to the original 0.03% formulation. This suggests efforts to optimize stability and bioavailability. [] Formulation strategies often involve excipients and packaging to enhance stability and maintain drug effectiveness over time.

Q4: How does the structure of bimatoprost contribute to its activity compared to other prostaglandin analogs?

A4: The presence of the ethyl amide group in bimatoprost, absent in other prostaglandin analogs, is crucial for its unique pharmacological profile. [, ] This structural difference might contribute to its higher binding affinity for prostamide receptors and potentially explain its distinct effects on IOP reduction compared to other analogs.

Q5: What is known about the pharmacokinetic profile of bimatoprost?

A5: The provided excerpts do not delve into the detailed pharmacokinetic parameters of bimatoprost. Pharmacokinetic studies are essential to understand a drug's absorption, distribution, metabolism, and excretion, all of which influence its efficacy and safety profile.

Q6: What evidence supports the efficacy of bimatoprost in lowering IOP?

A6: Several studies highlight the effectiveness of bimatoprost in reducing IOP. Clinical trials have demonstrated its efficacy as monotherapy, adjunctive therapy, and as a replacement for other medications in managing glaucoma and ocular hypertension. [, , , , ] These studies often compare bimatoprost to other glaucoma medications like timolol, latanoprost, and travoprost, showcasing its superior IOP-lowering capabilities in many cases.

Q7: Is there evidence of resistance development to bimatoprost?

A7: The provided excerpts do not discuss resistance mechanisms specific to bimatoprost. Long-term clinical use of drugs, particularly in chronic conditions like glaucoma, can lead to treatment resistance. Understanding potential resistance mechanisms is crucial for developing strategies to overcome them and maintain treatment efficacy.

Q8: Are there specific drug delivery strategies being investigated for bimatoprost?

A8: The development of a new 0.01% bimatoprost formulation highlights ongoing efforts to enhance drug delivery and potentially improve efficacy and tolerability. [] Research into novel drug delivery systems, such as nanoparticles or sustained-release formulations, might further optimize bimatoprost's therapeutic benefits.

Q9: Are there any specific biomarkers identified for monitoring bimatoprost treatment response?

A9: The provided excerpts do not mention specific biomarkers for bimatoprost. Identifying biomarkers could be valuable for predicting treatment success, personalizing therapy, and enabling early detection of potential adverse effects.

Q10: What analytical methods are commonly employed to quantify bimatoprost?

A10: The excerpts mention the development of a gas chromatography/mass spectrometry method for measuring sub-picomolar levels of bimatoprost's free acid, 17-phenyl-PGF2α, in ocular tissues. [] Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are likely employed for characterizing and quantifying bimatoprost in different matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.